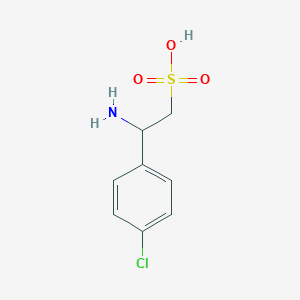

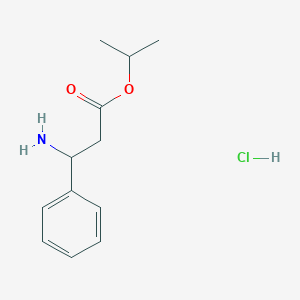

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.

Mecanismo De Acción

ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.

Efectos Bioquímicos Y Fisiológicos

ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ACES has several advantages over other buffering agents, including:

- High buffering capacity in the neutral pH range

- Minimal interference with biochemical assays

- Low toxicity and non-irritating properties

- Stable over a wide range of temperatures

However, ACES also has some limitations, including:

- Limited solubility in water

- Relatively high cost compared to other buffering agents

- Incompatibility with certain enzymes and proteins

Direcciones Futuras

Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:

- Developing new synthesis methods to improve yield and reduce cost

- Investigating the effects of ACES on different types of cells and tissues

- Studying the interaction of ACES with enzymes and proteins in more detail

- Exploring the use of ACES in drug delivery systems and other biomedical applications

Conclusion

In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.

Métodos De Síntesis

ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:

Aplicaciones Científicas De Investigación

ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:

- Enzyme assays

- Electrophoresis

- Cell culture media

- Protein purification

- DNA sequencing

Propiedades

Número CAS |

100376-62-3 |

|---|---|

Nombre del producto |

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |

Fórmula molecular |

C8H10ClNO3S |

Peso molecular |

235.69 g/mol |

Nombre IUPAC |

2-amino-2-(4-chlorophenyl)ethanesulfonic acid |

InChI |

InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |

Clave InChI |

YXUUWCRKRJHQBE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |

SMILES canónico |

C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |

Sinónimos |

2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)